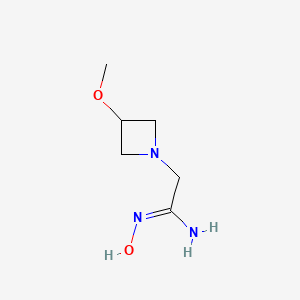
(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is a synthetic organic compound that features a unique azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics . It also shows potential as an enzyme inhibitor, targeting specific biological pathways.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is being investigated for its potential to treat various diseases, including bacterial infections and cancer . Its ability to inhibit specific enzymes makes it a promising therapeutic agent.
Industry
Industrially, this compound can be used in the production of polymers and materials with unique properties. Its azetidine ring structure imparts stability and rigidity, making it useful in high-performance materials.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azetidinone: Known for its antimicrobial and enzyme inhibitory activities.
3-Methoxyazetidine: Shares the azetidine ring but lacks the hydroxy and acetimidamide functional groups.
N-Hydroxyacetimidamide: Contains the hydroxy and acetimidamide groups but lacks the azetidine ring.
Uniqueness
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is unique due to the combination of the azetidine ring with hydroxy and acetimidamide functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H13N3O2 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
N'-hydroxy-2-(3-methoxyazetidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c1-11-5-2-9(3-5)4-6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
Clé InChI |
FEUMLKGGAICEFL-UHFFFAOYSA-N |
SMILES isomérique |
COC1CN(C1)C/C(=N/O)/N |
SMILES canonique |
COC1CN(C1)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















